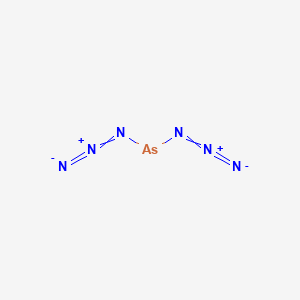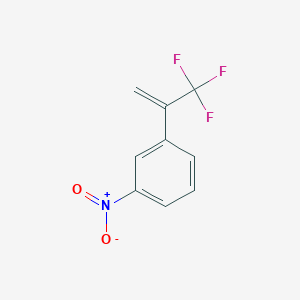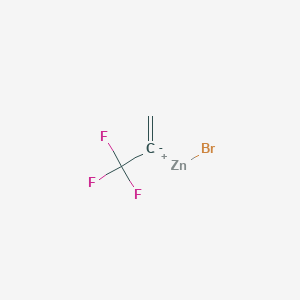
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The specific structure of this compound includes two ethyl groups and a propynyl group attached to the dioxolane ring, which can impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, need to be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for investigating biological pathways.
Medicine: Possible applications in drug development and as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-2,2-Diethyl-1,3-dioxolane: Lacks the propynyl group, which may affect its reactivity and applications.
(4S)-2,2-Diethyl-4-methyl-1,3-dioxolane: Contains a methyl group instead of a propynyl group, leading to different chemical properties.
(4S)-2,2-Diethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains a prop-2-en-1-yl group, which may result in different reactivity.
Uniqueness
The presence of the prop-2-yn-1-yl group in (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity towards certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired.
Propiedades
Número CAS |
172268-68-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(4S)-2,2-diethyl-4-prop-2-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-4-7-9-8-11-10(5-2,6-3)12-9/h1,9H,5-8H2,2-3H3/t9-/m0/s1 |
Clave InChI |
VRBJTOHWNKXDHF-VIFPVBQESA-N |
SMILES isomérico |
CCC1(OC[C@@H](O1)CC#C)CC |
SMILES canónico |
CCC1(OCC(O1)CC#C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


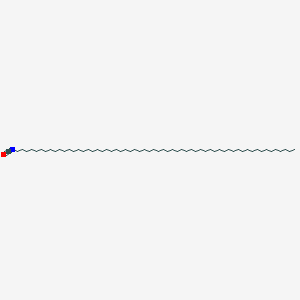
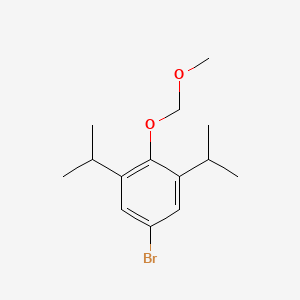
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
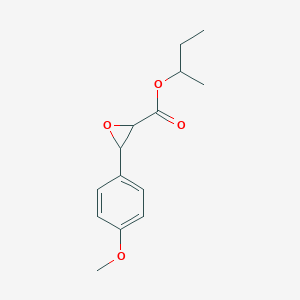
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
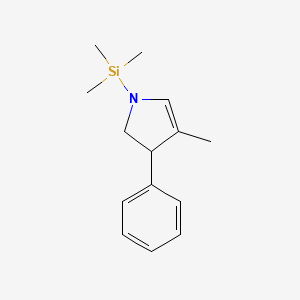
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

